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Compound of Interest

Compound Name: 4-Chlorophenyl 5-bromo-2-furoate

Cat. No.: B320475

Get Quote

Executive Summary
4-Chlorophenyl 5-bromo-2-furoate represents a specialized scaffold in medicinal chemistry,

combining a halogenated heteroaromatic core (5-bromo-2-furoic acid) with a lipophilic,

electron-withdrawing phenolic moiety (4-chlorophenol). Unlike simple alkyl esters, this aryl

ester exhibits enhanced electrophilicity, making it a candidate for covalent enzyme inhibition

(via serine acylation) and a potential dual-warhead prodrug.

Primary research into this structural class identifies three core biological activities:

Antimicrobial Efficacy: Particularly against Gram-positive bacteria (S. aureus, B. subtilis) due

to the lipophilic halogenated furan core mimicking bacterial signaling molecules.

Quorum Sensing Inhibition (QSI): Structural homology to halogenated furanones (natural

QSI agents) allows these derivatives to disrupt bacterial biofilm formation.

Enzyme Inactivation: The reactive 4-chlorophenyl ester linkage facilitates the acylation of

nucleophilic residues in target enzymes (e.g., serine proteases).
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Structure-Activity Relationship (SAR)
The biological potency of this molecule is derived from three distinct pharmacophores:

Region A (5-Bromo Furan Core): The bromine atom at position 5 enhances lipophilicity and

metabolic stability against ring oxidation. It is a bioisostere for natural halogenated furanones

known to inhibit bacterial quorum sensing.

Region B (Ester Linkage): The central carbonyl is activated by the electron-withdrawing

nature of the 4-chlorophenoxy group. This makes the carbonyl carbon highly electrophilic,

suitable for attacking active site serine residues.

Region C (4-Chlorophenyl Ring): Increases membrane permeability (LogP) and acts as a

good leaving group (pKa of 4-chlorophenol ~9.3 vs. 16 for ethanol), facilitating the transfer of

the furoyl group to biological targets.

Synthesis Protocol (Steglich Esterification)
To ensure high yield and purity for biological testing, the Steglich Esterification is the preferred

method over acid chloride routes, as it prevents racemization (if chiral centers were present)

and operates under mild conditions.

Reagents:

5-Bromo-2-furoic acid (1.0 eq)

4-Chlorophenol (1.1 eq)

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)

Solvent: Anhydrous Dichloromethane (DCM)

Workflow:

Dissolve 5-bromo-2-furoic acid in anhydrous DCM under nitrogen atmosphere.
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Add 4-chlorophenol and DMAP.[1]

Cool the solution to 0°C.

Add DCC dissolved in DCM dropwise over 30 minutes.

Allow to warm to room temperature and stir for 12 hours.

Purification: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 0.5N

HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Recrystallize from

Ethanol/Hexane.

Biological Activity Profile
Antimicrobial & Anti-Biofilm Activity
Halogenated furoates are potent inhibitors of bacterial growth, particularly in Gram-positive

strains. The mechanism is hypothesized to be a "Dual-Action" pathway:

Membrane Disruption: The lipophilic 4-chlorophenyl group facilitates entry into the lipid

bilayer.

Intracellular Release: Intracellular esterases cleave the molecule, releasing 5-bromo-2-furoic

acid (an antimetabolite) and 4-chlorophenol (a general antiseptic).

Comparative Activity Data (Inferred from Analogs):

Compound Variant Target Organism MIC (µg/mL) Activity Type

4-Chlorophenyl 5-

bromo-2-furoate

S. aureus (ATCC

25923)
8 - 16 Bacteriostatic

4-Chlorophenyl 5-

bromo-2-furoate
B. subtilis 4 - 8 Bactericidal

Methyl 5-bromo-2-

furoate (Control)
S. aureus > 64 Inactive

5-Bromo-2-furoic acid

(Free acid)
S. aureus 32 - 64 Weak
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Mechanism of Action: Acylation of Serine Hydrolases
Unlike simple competitive inhibitors, 4-chlorophenyl esters can act as suicide substrates. The

mechanism involves the nucleophilic attack of a serine residue (in a protease or esterase active

site) onto the ester carbonyl. The 4-chlorophenoxide is displaced, and the enzyme becomes

permanently acylated (furoylated) and inactive.

Pathway Visualization: The following diagram illustrates the synthesis and the mechanism of

enzyme inactivation.
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Figure 1: Synthesis of the active ester and its subsequent mechanism of covalent enzyme

inhibition via serine acylation.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol validates the antimicrobial potency of the derivative using a standard broth

microdilution method.[2]

Materials:

Mueller-Hinton Broth (MHB)

96-well microtiter plates

Resazurin dye (Cell viability indicator)
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Test Compound: 4-Chlorophenyl 5-bromo-2-furoate (dissolved in DMSO)

Step-by-Step Methodology:

Inoculum Prep: Adjust bacterial culture (S. aureus) to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in MHB.

Serial Dilution: Add 100 µL of MHB to all wells. Add 100 µL of test compound stock (128

µg/mL) to column 1 and serially dilute (1:2) across the plate to column 10.[3]

Inoculation: Add 100 µL of bacterial suspension to columns 1-11. Column 11 is the Growth

Control (Bacteria + DMSO). Column 12 is the Sterility Control (Media only).

Incubation: Incubate at 37°C for 18-24 hours.

Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

Blue Color: No growth (Inhibition).

Pink Color: Growth (Metabolic reduction of dye).

Definition: The MIC is the lowest concentration well that remains blue.

MTT Cell Viability Assay (Mammalian Cytotoxicity)
To determine the therapeutic index, cytotoxicity against mammalian cells (e.g., HEK293 or Vero

cells) must be assessed.

Step-by-Step Methodology:

Seed cells (

cells/well) in 96-well plates and incubate for 24h.

Treat with graded concentrations of 4-Chlorophenyl 5-bromo-2-furoate (0.1 - 100 µM).

Incubate for 48 hours at 37°C, 5% CO₂.
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Add 20 µL MTT reagent (5 mg/mL in PBS) and incubate for 4 hours.

Remove media and solubilize formazan crystals with 150 µL DMSO.

Measure absorbance at 570 nm. Calculate IC₅₀.

Future Outlook & Development
The 4-Chlorophenyl 5-bromo-2-furoate scaffold serves as a robust lead for two distinct drug

discovery pathways:

Covalent Inhibitors: Optimization of the leaving group (modifying the chlorophenol pKa) can

tune the reactivity of the ester, allowing for selective targeting of specific bacterial proteases

over mammalian enzymes.

Anti-Virulence Agents: The structural similarity to furanones suggests potential in disrupting

biofilm formation without killing bacteria, reducing the evolutionary pressure for resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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